2',4'-Dichlorobenzamil * HCl
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Overview
Description
2’,4’-Dichlorobenzamil * HCl is the hydrochloride salt preparation of 2’,4’-Dichlorobenzamil. This compound is known for its role as an inhibitor of the sodium/calcium exchanger protein (NCX). It has been widely studied for its ability to block NCX, which is crucial in various physiological processes, including the regulation of intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichlorobenzamil * HCl typically involves the reaction of 2’,4’-dichlorobenzylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of 2’,4’-Dichlorobenzamil * HCl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichlorobenzamil * HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzylamine derivatives .
Scientific Research Applications
2’,4’-Dichlorobenzamil * HCl has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving the regulation of intracellular calcium levels.
Medicine: Investigated for its potential therapeutic effects in conditions related to calcium dysregulation.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
2’,4’-Dichlorobenzamil * HCl exerts its effects by inhibiting the sodium/calcium exchanger protein (NCX). This inhibition prevents the exchange of sodium and calcium ions across the cell membrane, leading to an increase in intracellular calcium levels. The compound targets the NCX protein, disrupting its normal function and affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dichlorobenzamil: Another inhibitor of the sodium/calcium exchanger with similar properties.
Benzamil: A related compound with a broader range of ion channel inhibition.
Amiloride: Known for its diuretic effects and inhibition of sodium channels.
Uniqueness
2’,4’-Dichlorobenzamil * HCl is unique due to its specific inhibition of the NCX protein, making it a valuable tool in research focused on calcium regulation. Its distinct chemical structure and targeted action differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H13Cl4N7O |
---|---|
Molecular Weight |
425.1 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[(E)-[(2,4-dichlorophenyl)methylhydrazinylidene]methyl]pyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H12Cl3N7O.ClH/c14-7-2-1-6(8(15)3-7)4-20-21-5-19-13(24)9-11(17)23-12(18)10(16)22-9;/h1-3,5,20H,4H2,(H4,17,18,23)(H,19,21,24);1H |
InChI Key |
LPDXPNZRKFRFRR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CN/N=C/NC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNN=CNC(=O)C2=C(N=C(C(=N2)Cl)N)N.Cl |
Origin of Product |
United States |
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